Syringylresinol diacetate
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Overview
Description
Syringylresinol diacetate is a lignan compound that is the diacetate ester of syringylresinol. It is a plant metabolite, specifically a type of lignin, which is a complex organic polymer found in the cell walls of many plants, contributing to their structural integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of syringylresinol diacetate involves the esterification of syringylresinol with acetic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Syringylresinol diacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbon derivatives .
Scientific Research Applications
Syringylresinol diacetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying lignin structure and reactivity.
Biology: Investigated for its role in plant metabolism and its potential biological activities.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the development of bio-based materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of syringylresinol diacetate involves its interaction with various molecular targets and pathways. As a lignan, it may exert its effects through antioxidant activity, scavenging free radicals, and modulating enzyme activities. The specific molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Syringaresinol: A lignan that is structurally similar to syringylresinol diacetate but lacks the acetate ester groups.
Pinoresinol: Another lignan with a similar core structure but different functional groups.
Secoisolariciresinol: A lignan with a different arrangement of functional groups but similar overall structure.
Uniqueness
This compound is unique due to its specific esterification with acetic acid, which may confer distinct chemical and biological properties compared to other lignans.
Properties
IUPAC Name |
[4-[6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDJEJQAGQWOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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